(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multiple steps and precise control over reaction conditions to achieve regioselectivity and desired functionalization. In the first study, the synthesis of fluorescent benzo, thieno, and furo [c]-fused methyl 7-aryl-6H-pyrrolo[3,4-c]pyridazine-5-carboxylates was achieved through a transformation process starting from methyl 4-aminopyrrole-2-carboxylate. This compound was converted into a diazo compound and then underwent intramolecular azo coupling under acidic conditions. The coupling was regioselective, targeting a nucleophilic aryl or hetaryl group in the 3-position. The reaction was kinetically controlled, as supported by DFT calculations, leading to the formation of 5-methyl-5H-pyrrolo[3,4-c]cinnoline derivatives upon N-methylation of 1,3-disubstituted 2H-pyrrolo[3,4-c]cinnolines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. In the second study, the structure of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was elucidated through elemental analysis and NMR 1H spectroscopy. For optically active derivatives, polarimetry was additionally employed to confirm the structure. The precise placement of functional groups, such as the methyl group in position 8 of the pyrido[1,2-a]pyrimidine nucleus, was crucial for the intended biological activity of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carefully designed to optimize the biological properties of the final products. In the second study, the displacement of the methyl group to position 8 in the pyridine moiety was a strategic modification aimed at enhancing the analgesic properties of the molecules. The reaction pathway included the condensation of 2-amino-4-methylpyridine with triethyl methanetricarboxylate, followed by the reaction with corresponding benzylamines to yield the target compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are closely related to their molecular structures and the presence of specific functional groups. Although the provided data does not include specific physical properties such as melting points or solubility, the studies indicate that the compounds exhibit fluorescence and analgesic properties, which suggest their potential applications in medical and material sciences. The analgesic properties of the N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides were evaluated using the "acetic acid writhing" model, and the para-substituted derivatives showed increased biological activity .
Scientific Research Applications
Chemical Synthesis and Optimization
One aspect of the research involves the methylation of pyridine moieties to enhance the analgesic properties of related compounds. Ukrainets et al. (2015) studied the chemical modification of pyridine compounds to optimize biological properties, leading to recommendations for further research on para-substituted derivatives as potential new analgesics Ukrainets, Gorokhova, Sydorenko, & Taran, 2015.
Material Science and Crystal Engineering
Research by Samipillai et al. (2016) focuses on the crystal structure analysis of oxopyrrolidine analogues. Their work reveals the role of weak intermolecular interactions in controlling the conformation of molecules and constructing supramolecular assemblies, highlighting the structural versatility of these compounds Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016.
Catalysis and Reaction Mechanisms
Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins, demonstrating the synthesis of pyrrolidine derivatives with excellent functional group compatibility. This research contributes to the understanding of catalytic mechanisms and the synthesis of nitrogen-containing heterocycles Bender & Widenhoefer, 2005.
Photoluminescence and Photocatalytic Properties
Gong et al. (2013) investigated metal(II) complexes for their photoluminescence and photocatalytic properties. Their research provides insights into the use of these compounds in light-emitting devices and environmental applications, such as the decomposition of pollutants under UV light Gong, Hao, Sun, Shi, Jiang, & Lin, 2013.
Organic Synthesis and Medicinal Chemistry
Wang et al. (2018) studied the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, highlighting a method useful for the preparation of biologically active compounds. This research underscores the significance of stereoselective synthesis in developing pharmaceuticals Wang, Zhao, Xue, & Chen, 2018.
Safety And Hazards
properties
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)12-7-11(16)8-15(12)14(18)20-9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKZAWVKVORNI-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CN1C(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469163 |
Source
|
Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
16217-15-5 |
Source
|
Record name | 1-Benzyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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